N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
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Overview
Description
N~3~-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 5-chloro-2-pyridinecarboxylic acid with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to cyclization under acidic conditions to yield the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N~3~-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce amines .
Scientific Research Applications
N~3~-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N3-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- N-(5-CHLORO-2-PYRIDYL)-PICRYLAMINE
- 5-CHLORO-2-PYRIDYL N-(2-CHLORO-4-NITROPHENYL)CARBAMATE
- N-(5-CHLORO-2-PYRIDYL)BIS(TRIFLUOROMETHANESULFONIMIDE)
Uniqueness
N~3~-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is unique due to its specific structural features, such as the combination of the isoxazole ring with the pyridine and carboxamide groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12ClN3O2 |
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Molecular Weight |
277.70 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C13H12ClN3O2/c14-8-5-6-11(15-7-8)16-13(18)12-9-3-1-2-4-10(9)19-17-12/h5-7H,1-4H2,(H,15,16,18) |
InChI Key |
OFKXFZIJFGUOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
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